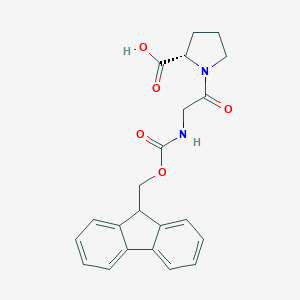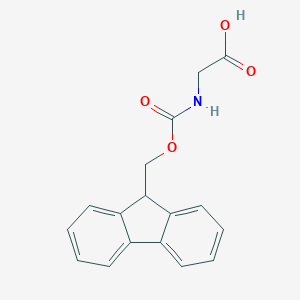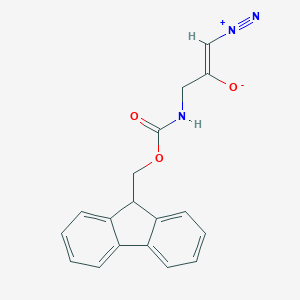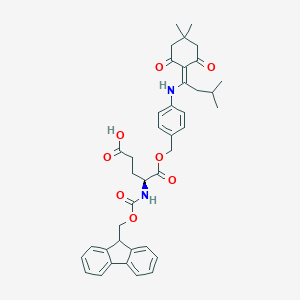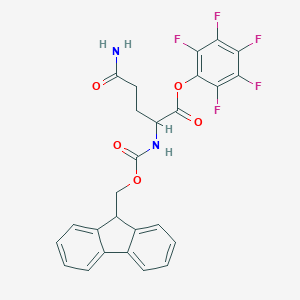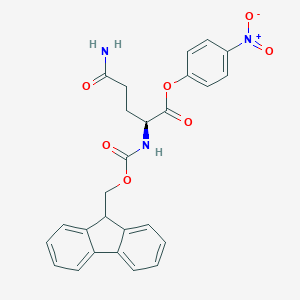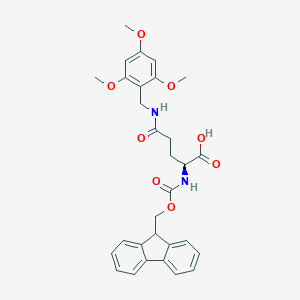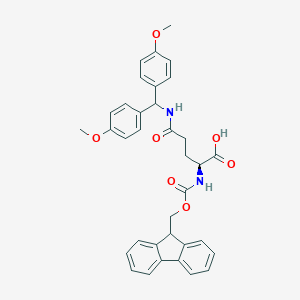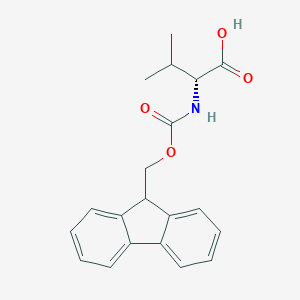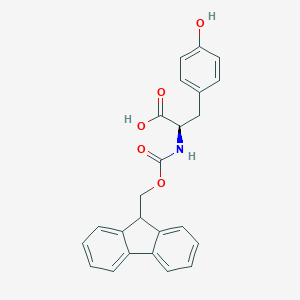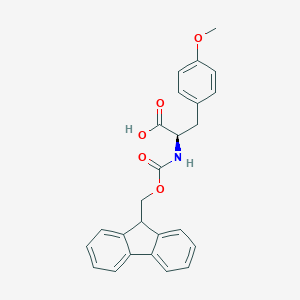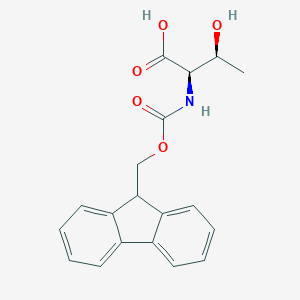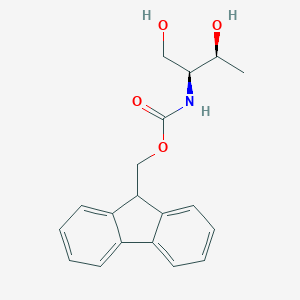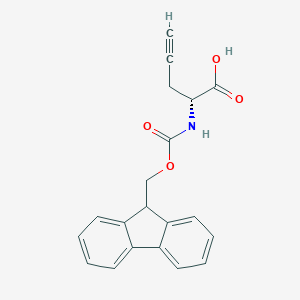
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It’s also known by other names such as Fmoc-DL-3-aminobutyric acid, fmoc-dl-beta-aminobutyric acid, and 3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid .
Molecular Structure Analysis
The molecular weight of this compound is 325.4 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . The canonical SMILES representation is CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3 .
科学的研究の応用
-
Scientific Field: Material Science
- Application Summary: Fmoc-amino acids can be used as building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .
- Methods of Application: Fmoc-modified amino acids and short peptides self-assemble into matrices suitable for various applications .
- Results or Outcomes: These self-assembled matrices have been used in cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic applications .
-
Scientific Field: Green Chemistry
- Application Summary: Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions .
- Methods of Application: The Fmoc group is added to the amino acid in aqueous media, providing an environmentally friendly method for protecting these molecules .
- Results or Outcomes: This method proved to be chemoselective in the presence of ambident nucleophiles .
-
Scientific Field: Peptide Design
- Application Summary: Specialized amino acids and orthogonal side chain protection can help induce helices, initiate symmetric or asymmetric branching, form bridged or stapled structures, or cyclize the entire peptide chain .
- Methods of Application: The Fmoc group is used to protect the amino acids during the synthesis of these specialized peptides .
- Results or Outcomes: This method allows for the design of complex peptide structures for various applications .
-
Scientific Field: Tissue Engineering and Organ Regeneration
- Application Summary: Matrices formed by self-assembly of Fmoc-amino acids are suitable for cell spreading, migration, and proliferation .
- Methods of Application: Fmoc-amino acids self-assemble into matrices that are used in tissue engineering and organ regeneration .
- Results or Outcomes: These matrices are widely used due to the biological endogenous molecules and weak intermolecular forces .
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDOYSTGJHGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394532 |
Source


|
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid | |
CAS RN |
186320-19-4 |
Source


|
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186320-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

